Product packaging for Piperidine-1-carboxamidine hemisulfate(Cat. No.:CAS No. 17238-53-8)

Piperidine-1-carboxamidine hemisulfate

Cat. No.: B178074
CAS No.: 17238-53-8
M. Wt: 352.46 g/mol
InChI Key: XEMFKRVIVCQOPE-UHFFFAOYSA-N
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Description

Overview of Guanidine-Containing Scaffolds in Medicinal Chemistry and Chemical Biology

Guanidine (B92328), a nitrogen-rich organic compound, and its derivatives are recognized as privileged scaffolds in drug design and medicinal chemistry. nih.gov This is largely attributed to their fascinating chemical features, including their ability to act as superbases and form stable interactions with biological targets. nih.govmdpi.comsci-hub.se The guanidinium (B1211019) cation, formed upon protonation, can engage in special interactions with receptors and enzyme substrates. mdpi.com

Guanidine-containing compounds have demonstrated a wide spectrum of biological activities, making them valuable in the development of therapeutic agents for various diseases. nih.gov They are integral to the treatment of different types of cancer, including breast, lung, prostate, and leukemia. nih.gov Furthermore, their applications extend to antimicrobial, antiprotozoal, and antiviral therapies. nih.gov The versatility of the guanidine core is evident in its presence in numerous clinically approved drugs. mdpi.com

Researchers have extensively synthesized and evaluated guanidine derivatives, leading to their use as antitumor and antimicrobial agents. nih.gov The cytotoxic mechanisms of these compounds are diverse, involving interference with bacterial cell membranes, induction of mitochondrial-mediated apoptosis, and inhibition of specific enzymes. nih.gov Recent research continues to explore the potential of guanidine-containing molecules in developing novel drugs for a range of conditions, including those affecting the central nervous system, inflammatory disorders, and as inhibitors of nitric oxide synthase. sci-hub.senih.gov

Significance of the Piperidine (B6355638) Moiety in Pharmaceutical Research and Drug Discovery

These derivatives have been successfully developed into anticancer agents, treatments for Alzheimer's disease, antibiotics, analgesics, and antipsychotics, among others. encyclopedia.pub The piperidine moiety can act as a pharmacophore, directly interacting with the active sites of enzymes, or as a structural component to achieve desired conformational and physicochemical properties in a drug molecule. mdpi.com Its incorporation into a molecule can enhance crucial pharmacokinetic properties such as brain exposure. encyclopedia.pub

The synthesis of piperidine derivatives is a well-established and widespread area of organic chemistry, with numerous methods developed for their formation. nih.gov The continuous exploration of new synthetic routes and the biological evaluation of novel piperidine-containing scaffolds remain active areas of research, driven by the quest for more effective and targeted therapies. encyclopedia.pub The multifaceted role of piperidine and its derivatives ensures their ongoing significance in both academic and industrial pharmaceutical research. ijnrd.orgresearchgate.net

Rationale for Investigating Piperidine-1-carboxamidine Hemisulfate and its Derivatives

The rationale for the focused investigation of this compound and its derivatives lies in the synergistic potential of combining the guanidine and piperidine scaffolds. This strategic hybridization aims to create novel chemical entities with enhanced or unique biological activities that may not be achievable with either moiety alone.

The guanidine group, with its strong basicity and ability to form multiple hydrogen bonds, can significantly influence a molecule's interaction with biological targets. mdpi.com By incorporating this functional group onto the piperidine ring, a versatile and ubiquitous scaffold in drug discovery, researchers can explore new chemical space and potentially develop compounds with improved efficacy and selectivity. nih.govencyclopedia.pub

For instance, the substitution of the piperidine moiety in known bioactive molecules with other pharmacophoric groups has been shown to increase activity and potency. nih.gov The synthesis of hybrids incorporating carboximidamide (a related functionality to guanidine) has led to the development of potent antiproliferative agents targeting multiple kinases. nih.gov This precedent supports the hypothesis that combining the piperidine and guanidine structures could lead to the discovery of novel therapeutic agents.

Scope and Objectives of Academic Research on this compound

Academic research on this compound is primarily focused on the synthesis, characterization, and biological evaluation of this compound and its derivatives. The overarching goal is to uncover novel therapeutic applications and to understand the structure-activity relationships that govern their biological effects.

Key objectives of this research include:

  • The development of efficient and scalable synthetic methods for this compound and a library of its derivatives. researchgate.net
  • A thorough investigation of their potential as anticancer, antimicrobial, and antiviral agents, building upon the known activities of guanidine and piperidine compounds. nih.govijnrd.org
  • The exploration of their inhibitory activity against specific enzymes and receptors implicated in various diseases. nih.gov
  • The use of these compounds as molecular probes to study biological pathways and mechanisms of action. nih.gov
  • The evaluation of their potential as molecular transporters, leveraging the properties of the guanidinium group. nih.gov
  • The research aims to contribute to the broader field of medicinal chemistry by providing new insights into the design and development of guanidine-containing pharmaceuticals.

    Interactive Data Table: Properties of Piperidine-1-carboxamidine

    Property Value Source
    Molecular Formula C6H13N3 nih.gov
    Molecular Weight 127.19 g/mol nih.gov
    XLogP3 0.2 nih.gov
    Hydrogen Bond Donor Count 2 PubChem
    Hydrogen Bond Acceptor Count 3 PubChem
    Rotatable Bond Count 1 PubChem

    Interactive Data Table: Properties of this compound

    Property Value Source
    Molecular Formula C12H28N6O4S nih.gov
    Molecular Weight 352.45 g/mol PubChem
    Hydrogen Bond Donor Count 6 PubChem
    Hydrogen Bond Acceptor Count 8 PubChem
    Rotatable Bond Count 2 PubChem

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C12H28N6O4S B178074 Piperidine-1-carboxamidine hemisulfate CAS No. 17238-53-8

    Properties

    IUPAC Name

    piperidine-1-carboximidamide;sulfuric acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/2C6H13N3.H2O4S/c2*7-6(8)9-4-2-1-3-5-9;1-5(2,3)4/h2*1-5H2,(H3,7,8);(H2,1,2,3,4)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XEMFKRVIVCQOPE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCN(CC1)C(=N)N.C1CCN(CC1)C(=N)N.OS(=O)(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H28N6O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00169267
    Record name 1-Piperidinecarboxamidine, hemisulfate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00169267
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    352.46 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    17238-53-8
    Record name 1-Piperidinecarboxamidine, hemisulfate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238538
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 1-Piperidinecarboxamidine, hemisulfate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00169267
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthetic Methodologies and Chemical Transformations of Piperidine 1 Carboxamidine Hemisulfate

    Established Synthetic Routes to Piperidine-1-carboxamidine

    The formation of the piperidine-1-carboxamidine structure is primarily achieved through guanylation reactions, where piperidine (B6355638) acts as a nucleophile attacking an electrophilic guanylating agent.

    Reaction of O-Methylisourea Sulfate (B86663) with Piperidine

    A common and effective method for preparing guanidines is the reaction of an amine with an O-alkylisourea salt. O-Methylisourea sulfate is a frequently used guanylating reagent for this purpose. The synthesis involves the nucleophilic attack of piperidine on the electrophilic carbon atom of O-methylisourea. This reaction proceeds via a substitution mechanism, leading to the formation of piperidine-1-carboxamidine and methanol (B129727) as a byproduct. The use of the sulfate salt is advantageous for its stability and ease of handling.

    Strategies Involving Cyanamide (B42294) and Amines

    The reaction between an amine and cyanamide is a fundamental and direct approach to synthesizing substituted guanidines. thieme-connect.de In this method, piperidine is reacted directly with cyanamide. The reaction can be performed under various conditions, sometimes requiring a catalyst to improve efficiency and yield. For instance, the use of scandium(III) triflate as a catalyst has been shown to facilitate the guanylation of various amines with cyanamide under mild, aqueous conditions. organic-chemistry.org

    Another approach involves the reaction of cyanamide with an aliphatic amine, such as piperidine, followed by neutralization with an acid (e.g., hydrochloric or acetic acid) to yield the corresponding alkyl guanidinium (B1211019) salt. google.com The direct condensation of amine salts with dicyandiamide (B1669379) (a dimer of cyanamide) can also produce guanidine (B92328) derivatives, although this can sometimes lead to the formation of multiple guanidine products. oup.comcdnsciencepub.com

    Table 1: Comparison of Catalytic Systems for Guanidine Synthesis from Amines and Cyanamide

    Catalyst/Reagent Amine Substrate Conditions Outcome Reference
    Scandium(III) triflate Various amines Mild, aqueous Efficient guanylation organic-chemistry.org
    None (followed by acid) Aliphatic amines Reaction then acid neutralization Forms alkyl guanidinium salt google.com
    Calcium cyanamide Amine nitrates Aqueous solution or dry mixture Forms guanidine nitrates cdnsciencepub.com

    Alternative Guanidine Synthesis Approaches and Adaptations for Piperidine-1-carboxamidine Derivatives

    Beyond O-methylisourea and cyanamide, several other electrophilic guanylating agents have been developed for the synthesis of guanidines, which are adaptable for preparing piperidine-1-carboxamidine.

    Pyrazole-based Reagents: Reagents like 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) are effective for the guanylation of amines. researchgate.net The reaction typically proceeds via an intermediate nitroguanidine, which can then be reduced to the desired guanidine. This method offers a high degree of purity in the final product.

    Protected Thioureas: Di-protected thioureas, such as N,N'-di-Boc-thiourea, can be activated to serve as guanylating agents. Activation with reagents like cyanuric chloride or Mukaiyama's reagent, in the presence of an amine, provides the corresponding guanidine. organic-chemistry.org This approach avoids the use of heavy metals like mercury, which were traditionally used for activation. organic-chemistry.org The use of N-N'-di(tert-butoxycarbonyl)thiourea is also noted in the synthesis of guanidinium derivatives of N-(4-piperidyl)propanamides. nih.gov

    Carbodiimides: The reaction of amines with carbodiimides can yield trisubstituted guanidines. thieme-connect.de While this typically leads to more substituted products, specific carbodiimides can be designed or chosen to react with piperidine to form derivatives of piperidine-1-carboxamidine.

    These alternative methods provide a versatile toolkit for chemists, allowing for the synthesis of piperidine-1-carboxamidine and its derivatives under various reaction conditions, often with improved yields and substrate compatibility. researchgate.netmdpi.com

    Synthesis of Derivatives and Analogues of Piperidine-1-carboxamidine

    The structural diversity of piperidine-1-carboxamidine derivatives is achieved by modifying the carboxamidine moiety or by functionalizing the piperidine ring. These modifications are crucial for tuning the molecule's properties for various applications.

    Modification of the Carboxamidine Moiety

    The external nitrogen atoms of the carboxamidine group can be functionalized to create a wide range of derivatives.

    N-Acylguanidines: N-acylguanidines can be synthesized through a palladium(0)-catalyzed carbonylative coupling of cyanamide and aryl iodides or bromides, which forms an N-cyanobenzamide intermediate. This intermediate then undergoes amination to provide the final N-acylguanidine. organic-chemistry.org

    N-Sulfonyl and N-Phosphoryl Guanidines: A palladium-catalyzed cascade reaction involving azides, isonitriles, and amines can produce N-sulfonyl, N-phosphoryl, and N-acyl-functionalized guanidines in excellent yields. organic-chemistry.org

    Phosphorylated Guanidines: Novel phosphorylated guanidine derivatives have been synthesized in a multi-step process. This involves reacting a precursor with thiophosphoryl chloride, followed by reaction with cyanamide, and subsequent reaction with various amines to form the final phosphorylated guanidine compounds. nih.gov

    Aryl Carboximidamides: Aryl carboximidamide moieties have been incorporated into various molecular scaffolds, indicating that substitution on the guanidine nitrogen with aryl groups is a viable strategy for creating new derivatives. nih.gov

    Functionalization and Derivatization of the Piperidine Ring System

    The piperidine ring is a common scaffold in pharmaceuticals, and methods for its functionalization are well-developed. researchgate.netnih.gov These strategies can be applied to piperidine-1-carboxamidine, often requiring protection of the reactive guanidine group, to introduce substituents at specific positions on the heterocyclic ring.

    Catalyst-Controlled C-H Functionalization: Rhodium-catalyzed C-H insertion reactions allow for site-selective functionalization of the piperidine ring. The position of substitution (C2, C3, or C4) can be controlled by the choice of the rhodium catalyst and the nitrogen protecting group. nih.gov For example, C2 functionalization can be achieved with N-Boc-piperidine using a Rh₂(R-TCPTAD)₄ catalyst, while C4 functionalization is possible with N-α-oxoarylacetyl-piperidines and a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst. nih.gov

    Hydrogenation of Substituted Pyridines: A common route to substituted piperidines is the hydrogenation of a pre-functionalized pyridine (B92270) ring. nih.govdtic.mil This allows for the introduction of a wide variety of substituents prior to the formation of the saturated piperidine ring.

    Radical-Mediated Cyclization: Intramolecular radical cyclization of linear amino-aldehydes or 1,6-enynes can produce various substituted piperidines. mdpi.com

    Reductive Cyclization: Diastereoselective reductive cyclization of amino acetals, which can be prepared via the nitro-Mannich reaction, is another effective method for creating stereochemically defined substituted piperidines. nih.gov

    Table 2: Catalyst-Controlled C-H Functionalization of Piperidine Derivatives

    Position N-Protecting Group Catalyst Outcome Reference
    C2 N-Boc Rh₂(R-TCPTAD)₄ C2-Substituted Analogue nih.gov
    C2 N-Bs Rh₂(R-TPPTTL)₄ Highly Diastereoselective C2-Substitution nih.gov
    C4 N-α-oxoarylacetyl Rh₂(S-2-Cl-5-BrTPCP)₄ C4-Substituted Analogue nih.gov

    Hybridization Strategies and Scaffold Merging (e.g., with Piperine (B192125), Pyrimidine (B1678525), Piperazine)

    The strategic fusion of the piperidine-1-carboxamidine scaffold with other pharmacologically relevant moieties, such as piperine, pyrimidine, and piperazine (B1678402), represents a significant avenue in the development of novel molecular entities. This molecular hybridization approach aims to combine the structural features of different pharmacophores to create hybrid compounds with potentially enhanced or synergistic biological activities.

    Piperine Hybrids:

    A notable example of this strategy involves the hybridization of piperine, a natural product found in black pepper, with the carboximidamide functional group. nih.gov In one study, a series of piperine-carboximidamide hybrids were designed and synthesized with the goal of creating multi-targeted antiproliferative agents. nih.gov The synthetic route commenced with the hydrolysis of piperine (I) to yield piperic acid (II), which was then coupled with various aryl carboximidamides (Va-l) using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent to produce the final hybrid compounds (VIa-k). nih.gov This approach highlights the utility of the carboximidamide moiety as a versatile building block for creating complex molecular architectures derived from natural products.

    Table 1: Synthesis of Piperine-Carboximidamide Hybrids

    Starting Material Reagent Product
    Piperine (I) Alcoholic KOH Piperic acid (II)
    Piperic acid (II) Aryl carboximidamides (Va-l), CDI Piperine-carboximidamide hybrids (VIa-k)

    This table summarizes the key steps in the synthesis of piperine-carboximidamide hybrids, demonstrating a molecular hybridization strategy. nih.gov

    Pyrimidine Hybrids:

    The pyrimidine ring is another key heterocyclic system that has been merged with piperidine-based structures. For instance, the synthesis of novel ferrocene-substituted pyrimidine-based organometallic compounds has been achieved using 4-methylpiperidine-1-carboxamidine hydrochloride. researchgate.net In this multi-step synthesis, a ferrocenyl chalcone (B49325) is first reacted with guanidine hydrochloride to form an aminopyrimidine, which is then further reacted to incorporate the piperidine-1-carboxamidine moiety. researchgate.net This strategy effectively combines the organometallic features of ferrocene (B1249389) with the heterocyclic nature of pyrimidine and the structural elements of piperidine-1-carboxamidine.

    Piperazine Hybrids:

    The structural similarity between piperidine and piperazine has led to the exploration of piperazine-1-carboxamidine derivatives as well. nih.govlew.rorsc.org Research in this area has focused on the design and synthesis of a series of piperazine-1-carboxamidine analogues with the aim of discovering compounds with specific biological activities. nih.gov These studies often involve structure-activity relationship (SAR) investigations, where modifications to the piperazine and carboxamidine components are systematically made to optimize desired properties. nih.gov The synthesis of these hybrids often follows standard amidation procedures, reacting a substituted piperazine with a suitable carboxamidinylating agent. lew.ro

    Incorporation into Complex Organometallic Structures (e.g., Ferrocene-substituted Pyrimidines)

    The integration of the piperidine-1-carboxamidine framework into complex organometallic structures has emerged as a strategy to create novel compounds with unique three-dimensional architectures and potential applications in medicinal and materials science. A prominent example is the synthesis of ferrocene-embedded organometallic compounds containing a pyrimidine moiety. researchgate.net

    The synthetic pathway to these complex structures involves a multi-step process. researchgate.net A key step is the condensation reaction between a ferrocenyl chalcone and a guanidine derivative, such as 4-methylpiperidine-1-carboxamidine hydrochloride, in the presence of a base like sodium isopropoxide. researchgate.net This reaction leads to the formation of a ferrocenyl-substituted pyrimidine ring, which is further functionalized with the piperidine-1-carboxamidine group. researchgate.net

    Table 2: Key Reagents in the Synthesis of Ferrocene-Substituted Pyrimidines

    Reactant 1 Reactant 2 Catalyst/Base Product Feature
    Ferrocenyl chalcone 4-Methylpiperidine-1-carboxamidine hydrochloride Sodium isopropoxide Ferrocene-substituted pyrimidine

    This table outlines the essential components for the synthesis of complex organometallic structures incorporating the piperidine-1-carboxamidine moiety. researchgate.net

    The incorporation of the ferrocene unit introduces unique electrochemical properties and a distinct spatial arrangement to the final molecule. mdpi.com The carboxamide group in such structures can influence the electronic properties of the ferrocene core, as observed in cyclic voltammetry studies of other ferrocene carboxamide derivatives. mdpi.com This approach of combining organic heterocyclic scaffolds with organometallic fragments opens up possibilities for designing molecules with tailored electronic and structural characteristics. researchgate.net

    Stereoselective Synthesis and Chiral Resolution in Piperidine-1-carboxamidine Research

    The synthesis of enantiomerically pure piperidine derivatives is of paramount importance due to the often-significant differences in pharmacological activity between stereoisomers. google.comgoogle.com While specific research on the stereoselective synthesis or chiral resolution of piperidine-1-carboxamidine hemisulfate itself is not extensively documented in the provided results, general strategies for obtaining chiral piperidines are highly relevant and applicable. nih.govnih.govnih.govnih.gov

    Common approaches to obtaining chiral piperidines include:

    Asymmetric Catalysis: The use of chiral catalysts, such as rhodium complexes, to induce enantioselectivity in reactions that form the piperidine ring or functionalize a pre-existing one. nih.govnih.gov For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be converted to chiral piperidines. nih.gov

    Biocatalysis: The employment of enzymes, such as imine reductases (IREDs) and 6-hydroxy-D-nicotine oxidase (6-HDNO), in chemoenzymatic dearomatization processes can lead to the synthesis of stereoenriched piperidines. nih.gov Dynamic kinetic resolution (DKR) mediated by enzymes is a powerful tool for obtaining a single enantiomer in high yield. nih.gov

    Chiral Resolution: The separation of a racemic mixture of piperidine derivatives using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. nih.govumn.edu Enzymatic resolution, for example using alcalase for piperazine-2-carboxylic acid derivatives, is another effective method. umn.edu

    Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials to construct the piperidine ring. nih.gov

    Table 3: Methods for Stereoselective Piperidine Synthesis

    Method Key Feature Example
    Asymmetric Catalysis Chiral rhodium catalyst Asymmetric carbometalation of dihydropyridines nih.gov
    Biocatalysis Enzyme-mediated kinetic resolution Chemoenzymatic dearomatization of pyridines nih.gov
    Chiral Resolution Separation of enantiomers Enzymatic resolution of piperazine derivatives umn.edu

    This table summarizes various strategies that can be applied to the stereoselective synthesis of piperidine-containing compounds. nih.govnih.govumn.edu

    These established methodologies for creating chiral piperidines provide a solid foundation for the future development of stereoselective syntheses of this compound and its derivatives, should the need for specific stereoisomers arise in research or therapeutic applications.

    Catalytic Methods and Green Chemistry Approaches in Piperidine-1-carboxamidine Synthesis

    The development of catalytic and environmentally benign synthetic methods is a central theme in modern chemistry, and the synthesis of piperidine derivatives, including by extension piperidine-1-carboxamidine, is no exception. rsc.orgunibo.itmdpi.com While specific green chemistry approaches for this compound are not detailed in the search results, the principles and methods applied to piperidine synthesis in general are highly relevant.

    Catalytic Methods:

    Catalysis plays a crucial role in the efficient synthesis of piperidines. nih.govmdpi.com Various catalytic systems are employed, including:

    Transition Metal Catalysis: Metals like rhodium, iridium, palladium, and cobalt are used to catalyze a range of reactions, including hydrogenation, cyclization, and C-H functionalization. nih.govnih.govnih.gov For instance, rhodium-catalyzed asymmetric reductive Heck reactions provide access to enantioenriched 3-substituted piperidines. nih.gov

    Organocatalysis: The use of small organic molecules as catalysts is a growing area in piperidine synthesis. nih.gov

    Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to piperidine derivatives. nih.gov

    Green Chemistry Approaches:

    The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.itmdpi.com In the context of piperidine synthesis, this includes:

    Use of Renewable Feedstocks: Exploring bio-renewable sources for the synthesis of piperidine is a key green objective. rsc.org For example, the one-pot synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) has been reported. rsc.org

    Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. mdpi.com

    Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or employing solvent-free reaction conditions. rsc.orgunibo.it

    Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

    The adoption of these catalytic and green chemistry principles can lead to more sustainable and efficient manufacturing processes for this compound and related compounds.

    Advanced Structural Characterization and Conformational Analysis

    X-ray Crystallography of Piperidine-1-carboxamidine and its Saltsnih.govwhiterose.ac.uk

    In the crystal structure of the free base, piperidine-1-carboximidamide (B1295648), the carboxamidine unit (CN₃) displays distinct bond characteristics. The C1=N1 bond length is 1.3090 (17) Å, indicating significant double-bond character. nih.gov In contrast, the C1–N2 and C1–N3 bond lengths are longer, at 1.3640 (17) Å and 1.3773 (16) Å respectively, which is characteristic of C–N single bonds. nih.gov

    The geometry around the central carbon atom of the CN₃ unit deviates from an ideal trigonal-planar arrangement. nih.gov The N–C–N angles are 124.09 (11)° for N1–C1–N2, 119.08 (11)° for N1–C1–N3, and 116.82 (12)° for N2–C1–N3. nih.gov Upon protonation, as in the case of a salt like piperidine-1-carboxamidinium ethyl carbonate, the positive charge becomes delocalized over the entire CN₃ plane. This results in the C-N bond lengths becoming more similar, with values of 1.3262 (18) Å, 1.3359 (18) Å, and 1.3498 (18) Å, indicating partial double-bond character for all three bonds. nih.gov The N-C-N angles in the protonated form also move closer to the ideal 120° for a trigonal-planar geometry. nih.gov

    Table 1: Selected Bond Lengths and Angles for Piperidine-1-carboximidamide and its Cation
    ParameterPiperidine-1-carboximidamide (Free Base) nih.govPiperidine-1-carboxamidinium Cation (Ethyl Carbonate Salt) nih.gov
    Bond Lengths (Å)
    C1–N (exocyclic, double bond character)1.3090 (17)1.3262 (18)
    C1–N (exocyclic, single bond character)1.3640 (17)1.3359 (18)
    C1–N (piperidine ring)1.3773 (16)1.3498 (18)
    Bond Angles (°)
    N1–C1–N2124.09 (11)117.59 (13)
    N1–C1–N3119.08 (11)121.04 (12)
    N2–C1–N3116.82 (12)121.36 (12)

    The supramolecular structure of piperidine-1-carboximidamide in the solid state is dominated by strong intermolecular hydrogen bonds. Molecules are linked by N—H···N interactions between the nitrogen atoms of neighboring molecules. nih.gov These hydrogen bonds create an infinite two-dimensional network that propagates along the ac plane of the crystal lattice. nih.gov In the protonated state, such as in the hemisulfate salt, the carboxamidinium group acts as a hydrogen bond donor, forming robust interactions with the sulfate (B86663) counter-ion. These interactions are fundamental to the stability of the crystal structure.

    In crystallographic studies of piperidine-1-carboximidamide and its salts, the piperidine (B6355638) ring consistently adopts a stable chair conformation. nih.govnih.gov This is the lowest energy conformation for the piperidine ring system, minimizing steric strain and torsional strain. rsc.org The chair conformation is a common and energetically favorable feature for piperidine and its derivatives in the solid state. ed.ac.uk

    Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govspectrabase.comscbt.comscribd.comarxiv.org

    NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

    Guanidine (B92328) and its derivatives, including piperidine-1-carboxamidine, can exist in different tautomeric forms due to proton transfer between nitrogen atoms. mdpi.comresearchgate.net NMR spectroscopy is instrumental in identifying the predominant tautomer in solution, as the proton transfer process, if slow on the NMR timescale, results in distinct signals for each form. mdpi.com For piperidine-1-carboxamidine, this equilibrium involves the migration of a proton between the exocyclic nitrogen atoms. The rate of this exchange and the position of the equilibrium can be influenced by factors such as the solvent, temperature, and pH.

    The protonation state of the carboxamidine group has a profound effect on the NMR spectrum. In the hemisulfate salt, the guanidinium (B1211019) group is protonated. This protonation leads to the delocalization of the positive charge across the CN₃ unit, which significantly alters the electron density and, consequently, the chemical shifts of adjacent protons and carbons. nih.gov For instance, the protons on the carbons alpha to the piperidine nitrogen (positions 2 and 6) would be expected to show a downfield shift upon protonation due to the increased electron-withdrawing effect of the positively charged guanidinium group.

    Solvents also play a crucial role by influencing tautomeric equilibria and through direct interactions, such as hydrogen bonding. arxiv.org In a protic solvent like D₂O, the compound will be protonated (deuterated), and the observed chemical shifts will reflect this state. researchgate.net

    Table 2: Representative ¹H and ¹³C NMR Chemical Shifts
    Atom PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
    Piperidine C2, C6~2.8 - 3.5~45 - 55
    Piperidine C3, C5~1.5 - 1.7~23 - 27
    Piperidine C4~1.5 - 1.7~25 - 29
    Guanidine Carbon-~158 - 160

    Note: These are approximate chemical shift ranges. Actual values are highly dependent on the solvent, concentration, and pH. researchgate.netchemicalbook.comrsc.org

    Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

    Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of Piperidine-1-carboxamidine. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is a critical first step in identifying the compound.

    The exact mass of the free base, Piperidine-1-carboxamidine (C₆H₁₃N₃), has been computationally determined to be 127.110947427 Da. nih.gov In a typical ESI-MS (Electrospray Ionization Mass Spectrometry) experiment conducted in positive ion mode, the molecule would be expected to be observed as its protonated form, [M+H]⁺, with a corresponding m/z (mass-to-charge ratio) value.

    Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion, providing data on the molecule's structural backbone. While direct fragmentation data for Piperidine-1-carboxamidine is not widely published, the fragmentation pathways can be predicted based on the known behavior of similar structures, such as other piperidine-containing compounds and molecules with guanidinium-like groups. nih.govscielo.brnih.gov

    The primary fragmentation processes would likely involve the piperidine ring and the carboxamidine group. Common fragmentation pathways for piperidine rings include α-cleavage adjacent to the nitrogen atom and ring-opening reactions. nih.gov The loss of neutral molecules is also a common fragmentation pathway observed in the ESI-MS/MS of piperidine alkaloids. nih.govscielo.br For Piperidine-1-carboxamidine, potential fragmentation could involve the cleavage of the C-N bond connecting the piperidine ring to the carboxamidine moiety.

    Table 1: Predicted Mass Spectrometry Data for Piperidine-1-carboxamidine

    Species Formula Exact Mass (Da) Predicted m/z
    Neutral Molecule C₆H₁₃N₃ 127.110947427 -

    Data based on computed values for the free base form. nih.gov

    Infrared (IR) Spectroscopy for Functional Group Identification in Research Contexts

    Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Piperidine-1-carboxamidine hemisulfate would exhibit characteristic absorption bands corresponding to its distinct structural components: the piperidine ring, the carboxamidine group, and the sulfate counter-ion.

    The piperidine portion of the molecule is characterized by C-H and C-C bond vibrations. nih.gov The carboxamidine group (C(=N)N) has distinctive stretching and bending vibrations. The N-H bonds of the primary amine groups will show characteristic stretches, while the C=N double bond will also have a strong absorption. Due to hydrogen bonding, the N-H stretching bands are often broad. spectroscopyonline.com

    The presence of the hemisulfate salt would introduce absorption bands characteristic of the sulfate ion (SO₄²⁻).

    Table 2: Predicted Infrared (IR) Absorption Bands for Piperidine-1-carboxamidine

    Functional Group Bond Predicted Absorption Range (cm⁻¹) Vibration Type
    Amidine/Amine N-H 3100-3500 (broad) Stretch
    Alkane (Piperidine) C-H 2850-2960 Stretch libretexts.org
    Amidine C=N 1640-1690 Stretch
    Amine N-H 1550-1650 Bend (Scissoring)

    Note: The predicted ranges are based on typical values for these functional groups. libretexts.org The exact positions can vary based on the molecular environment and physical state of the sample.

    Structural Elucidation of Complex Derivatives and Conjugates

    The structural elucidation of more complex molecules derived from or conjugated with Piperidine-1-carboxamidine utilizes a combination of the spectroscopic techniques mentioned above, along with Nuclear Magnetic Resonance (NMR) spectroscopy. When researchers synthesize derivatives, for example, by modifying the piperidine ring or by attaching other molecules to the carboxamidine group, these analytical methods are crucial for confirming the success of the chemical transformation.

    In studies involving related piperidine alkaloids, ESI-MS/MS has proven invaluable for identifying new compounds within complex mixtures. scielo.br The fragmentation patterns serve as fingerprints to characterize the core structure and the nature of its substituents. nih.govscielo.br For instance, the loss of specific neutral molecules (like water or acetic acid) in MS/MS experiments can reveal the presence and location of hydroxyl or acetyl groups on a piperidine core. nih.gov This same approach would be applied to identify and characterize novel derivatives of Piperidine-1-carboxamidine, allowing researchers to piece together the structure of unknown reaction products or metabolites.

    Biological Activities and Pharmacological Potential of Piperidine 1 Carboxamidine Hemisulfate and Its Analogues

    Antineoplastic and Antiproliferative Activity Studies

    Derivatives of piperidine-1-carboxamidine have shown notable potential in the field of oncology through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of cell death pathways.

    A series of novel piperine-carboximidamide hybrids, which share a structural resemblance to piperidine-1-carboxamidine, have been synthesized and evaluated as multi-targeted anticancer agents. nih.gov These compounds were specifically designed to target key kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), B-Raf proto-oncogene (BRAF), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov

    The antiproliferative effects of these hybrids were assessed against various cancer cell lines, demonstrating significant cytotoxic activity. nih.gov Notably, several of these piperine-carboximidamide hybrids exhibited potent inhibitory activity against EGFR, BRAF^V600E (a common cancer-associated mutation), and CDK2. nih.gov The IC50 values for EGFR inhibition by the most active compounds ranged from 96 to 127 nM. nih.gov These findings suggest that the piperidine-1-carboxamidine scaffold can serve as a basis for the development of potent kinase inhibitors for cancer therapy. nih.gov

    In the broader context of piperidine (B6355638) derivatives, other related structures have also been identified as kinase inhibitors. For instance, piperidine carboxamide was identified as a novel inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 0.174 μM in an enzyme assay. While not a carboxamidine, this highlights the potential of the piperidine core in targeting cancer-related kinases.

    Compound ClassTarget KinaseReported Activity (IC50)Reference
    Piperine-carboximidamide hybridsEGFR96 - 127 nM nih.gov
    Piperine-carboximidamide hybridsBRAFV600EPotent Inhibition nih.gov
    Piperine-carboximidamide hybridsCDK2Potent Inhibition nih.gov

    A significant mechanism of action for some piperidine-1-carboxamide (B458993) analogues is the inhibition of DNA repair enzymes, particularly Human 8-Oxoguanine DNA Glycosylase-1 (OGG1). OGG1 is a key enzyme in the base excision repair pathway, responsible for removing the mutagenic lesion 8-oxoguanine (8-oxoG) from DNA. acs.orgnih.gov The inhibition of OGG1 is being explored as a therapeutic strategy in cancer, as it can lead to an accumulation of DNA damage and selectively kill cancer cells, which often have higher levels of oxidative stress. encyclopedia.pub

    A potent inhibitor of OGG1, known as TH5487, is a 4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide. acs.orgnih.gov This compound has been shown to efficiently inhibit the excision of 8-oxoG and other related lesions from DNA. acs.org The half-maximal inhibitory concentration (IC50) for the inhibition of 8-oxoG excision by TH5487 was determined to be 0.800 µmol/L using an oligodeoxynucleotide substrate. acs.org Further studies using genomic DNA revealed IC50 values of 1.6 µmol/L for the inhibition of 8-oxoG excision and 3.1 µmol/L for the excision of FapyGua, another oxidized DNA lesion. acs.org The inhibition of OGG1 by TH5487 has been demonstrated to suppress cancer cell growth, highlighting the therapeutic potential of this class of compounds. nih.gov

    CompoundTarget EnzymeSubstrateInhibitory Concentration (IC50)Reference
    TH5487 (piperidine-1-carboxamide derivative)Human 8-Oxoguanine DNA Glycosylase-1 (OGG1)8-oxoguanine (oligodeoxynucleotide)0.800 µmol/L acs.org
    8-oxoguanine (genomic DNA)1.6 µmol/L acs.org
    FapyGua (genomic DNA)3.1 µmol/L acs.org

    Several studies have demonstrated that piperidine-containing compounds can induce apoptosis (programmed cell death) in cancer cells, often mediated by the accumulation of reactive oxygen species (ROS). nih.govresearchgate.net While direct studies on piperidine-1-carboxamidine hemisulfate are limited, research on closely related analogues provides strong evidence for this mechanism.

    For instance, piperazine-1-carboxamidine derivatives, which are structurally similar to their piperidine counterparts, have been shown to possess fungicidal activity by inducing the accumulation of endogenous ROS in Candida albicans. nih.gov Furthermore, a fungicidal piperazine-1-carboxamidine derivative, BAR0329, was found to induce caspase-dependent apoptosis in yeast. researchgate.net

    Piperine (B192125), an alkaloid containing a piperidine ring, has been extensively studied for its ability to induce apoptosis in various cancer cell lines. nih.gov This process is often linked to the generation of intracellular ROS, depolarization of the mitochondrial membrane, and the activation of caspases. nih.govresearchgate.net The induction of ROS by piperine and its analogues can disrupt the cellular redox balance, leading to oxidative damage and ultimately triggering the apoptotic cascade.

    These findings collectively suggest that the piperidine-1-carboxamidine scaffold is a promising framework for the development of novel anticancer agents that function through the induction of apoptosis and the modulation of cellular ROS levels.

    Antimicrobial and Antiprotozoal Activities

    The piperidine-1-carboxamidine class of compounds has also been investigated for its potential to combat microbial infections.

    Piperidine derivatives have been widely recognized for their antibacterial properties. biointerfaceresearch.comacademicjournals.org Various synthetic strategies have been employed to create novel piperidine-containing compounds with activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, certain synthesized piperidine derivatives have shown activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com In a study of six novel piperidine derivatives, one compound exhibited strong inhibitory activity against a panel of seven bacteria, including Bacillus cereus, E. coli, S. aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org However, specific data on the antibacterial spectrum of this compound is not extensively documented in the available literature. The broad antibacterial potential of the piperidine scaffold suggests that this specific compound and its analogues warrant further investigation.

    Compound Class/DerivativeBacterial StrainActivityReference
    Piperidine derivativesStaphylococcus aureus (Gram-positive)Active biointerfaceresearch.com
    Escherichia coli (Gram-negative)Active biointerfaceresearch.com
    Novel piperidine derivative (Compound 6)Bacillus cereusStrong inhibition academicjournals.org
    Escherichia coliStrong inhibition academicjournals.org
    Staphylococcus aureusStrong inhibition academicjournals.org
    Bacillus subtilisStrong inhibition academicjournals.org
    Pseudomonas aeruginosaStrong inhibition academicjournals.org
    Klebsiella pneumoniaeStrong inhibition academicjournals.org
    Micrococcus luteusStrong inhibition academicjournals.org

    Other piperidine derivatives have also shown varying degrees of inhibition against Candida albicans. academicjournals.org For instance, in a screening of several novel piperidine compounds, some exhibited inhibitory activity against C. albicans. academicjournals.org These findings underscore the potential of the piperidine-1-carboxamidine scaffold as a source of new antifungal agents, particularly for the treatment of infections caused by Candida species.

    Antiprotozoal Potential (e.g., against Trypanosoma cruzi)

    The protozoan parasite Trypanosoma cruzi is the causative agent of Chagas disease, a significant health issue in Latin America that is increasingly being reported in other parts of the world. turkishimmunology.org Current treatments are limited and can have significant side effects, driving the search for new therapeutic agents. turkishimmunology.org In this context, piperidine and its derivatives have been investigated for their potential activity against T. cruzi.

    Research into piperazine (B1678402) derivatives, which are structurally related to piperidine compounds, has shown some efficacy against T. cruzi. turkishimmunology.org For instance, a high-throughput screening of a large compound library identified TCMDC-143497, a disubstituted piperazine, as having a potency (pEC50) of 6.4 against intracellular T. cruzi. turkishimmunology.org Further optimization of this series led to the identification of more potent analogues. turkishimmunology.org Similarly, studies on piperamides isolated from Piper tuberculatum, which contain a piperidine moiety, have demonstrated trypanocidal effects against the epimastigote forms of T. cruzi. researchgate.net One of the most active compounds, (Z)-piplartine, exhibited an IC50 value of 10.5 μM, which was nearly four times more potent than the reference drug benznidazole (B1666585) (IC50 = 42.7 μM) in the same study. researchgate.net

    Table 1: Antiprotozoal Activity of Selected Piperidine Analogues against Trypanosoma cruzi

    Compound/Analogue Type Potency Measurement Result Source(s)
    (Z)-Piplartine (a piperamide) IC50 (epimastigotes) 10.5 µM researchgate.net
    Benznidazole (Reference Drug) IC50 (epimastigotes) 42.7 µM researchgate.net
    TCMDC-143497 (a disubstituted piperazine) pEC50 (intracellular) 6.4 turkishimmunology.org

    Central Nervous System (CNS) Activity and Neuropharmacological Applications

    The piperidine scaffold is a key structural feature in many compounds targeting the central nervous system, owing to its ability to interact with various receptors and transporters.

    Receptor Affinity and Ligand Binding Studies (e.g., Sigma Receptor 1 (S1R), Serotonin (B10506)/Norepinephrine (B1679862)/Dopamine (B1211576) Reuptake Inhibition)

    Sigma-1 Receptor (S1R) Affinity: The sigma-1 receptor (S1R) is a unique protein involved in numerous physiological processes, including learning, memory, and mood regulation, making it a significant target for neurodegenerative and psychiatric disorders. hamdard.edu.pkgov.bc.ca Piperidine derivatives have been extensively studied as S1R ligands. The protonated piperidine moiety can form a crucial salt bridge interaction within the S1R binding pocket, which is often responsible for high biological activity. hamdard.edu.pk

    Studies on phenoxyalkylpiperidines revealed that compounds with a 4-methyl substituent on the piperidine ring exhibit optimal interaction and subnanomolar affinity for the S1R. scispace.com For example, 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine showed a high affinity with a K_i value of 0.34–1.18 nM. scispace.com In another series of piperidine-based ligands, derivatives with a 4-pyridylpiperidine structure were more potent at S1Rs than unsubstituted piperidines. hamdard.edu.pk

    Serotonin/Norepinephrine/Dopamine Reuptake Inhibition: Triple reuptake inhibitors (TRIs), which block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are being investigated as potentially more effective antidepressants. nwmedj.orgscielo.org.mx The piperidine scaffold has been a foundation for developing such multi-target drugs. nwmedj.org

    Research on 4-benzylpiperidine (B145979) carboxamides has shown that structural modifications can shift a compound's profile from a serotonin/norepinephrine reuptake inhibitor to a triple reuptake inhibitor. nwmedj.org The length of a linker region and the nature of aromatic substituents were found to be critical. For instance, compounds with a two-carbon linker and a diphenyl group showed stronger inhibition of dopamine reuptake. nwmedj.org Other studies have focused on developing dual norepinephrine/dopamine reuptake inhibitors (NDRIs) based on azepine and piperidine structures, which have shown efficacy in animal models of depression. nih.govijnrd.orgnih.gov

    Table 2: Receptor and Transporter Binding Affinities of Selected Piperidine Analogues

    Compound/Analogue Type Target Binding Affinity (K_i) Source(s)
    1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine Sigma-1 Receptor (S1R) 0.34–1.18 nM scispace.com
    4-Pyridylpiperidine derivatives Sigma-1 Receptor (S1R) 3.3–5.6 nM hamdard.edu.pk

    Modulatory Effects on Neurotransmitter Transporters

    Neurotransmitter transporters (NTTs) are crucial for regulating synaptic transmission by clearing neurotransmitters like serotonin, norepinephrine, and dopamine from the synaptic cleft. nih.govnih.gov The inhibition of these transporters is a primary mechanism for many antidepressant medications. nih.govnih.gov

    Piperidine-based compounds have been designed to selectively or non-selectively inhibit these transporters. nwmedj.orgnih.gov The ability of these compounds to modulate NTTs is directly linked to their potential therapeutic effects in conditions like depression. nwmedj.org For example, by blocking SERT and NET, certain piperidine derivatives increase the synaptic concentrations of serotonin and norepinephrine. nwmedj.org Further structural modifications can introduce DAT inhibition, creating triple reuptake inhibitors with a broader mechanism of action that may offer enhanced therapeutic benefits. nwmedj.orgscielo.org.mx The development of such compounds involves fine-tuning the piperidine scaffold to achieve the desired balance of activity at each of the three key monoamine transporters. nwmedj.orgnih.gov

    Anti-inflammatory and Immunomodulatory Effects

    The piperidine nucleus is present in various compounds that exhibit significant anti-inflammatory and immunomodulatory properties. hamdard.edu.pkgov.bc.ca Piperine, an alkaloid from black pepper containing a piperidine ring, has been shown to possess anti-inflammatory, antinociceptive, and antiarthritic effects. In experimental models, piperine inhibited the production of pro-inflammatory mediators like interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2).

    Synthetic derivatives have also been explored. A study on halogenated derivatives of piperidine-4-carboxamide demonstrated considerable anti-inflammatory activity in a carrageenan-induced edema model in rats. hamdard.edu.pkgov.bc.ca The chloro and bromo derivatives, in particular, showed potent inhibition of edema comparable to the standard drug acetylsalicylic acid. gov.bc.ca Furthermore, piperidine derivatives known as piperlotines have shown excellent anti-inflammatory activity, especially when administered topically in acute inflammation models. nih.gov

    The immunomodulatory potential of piperine has also been investigated, with findings indicating it can modulate both innate and acquired immune responses. turkishimmunology.org For instance, piperine has been reported to reduce lymphocytic infiltration and impair the activation of T lymphocytes by dendritic cells, suggesting a complex interaction with the immune system. turkishimmunology.org

    Antioxidant and Other Enzyme Inhibition Activities

    The piperidine scaffold is recognized as a valuable component in designing molecules with antioxidant and enzyme-inhibiting capabilities. nwmedj.orgscielo.org.mx

    Antioxidant Activity: Piperidine and its derivatives are noted for their potential to act as antioxidants by scavenging free radicals. nwmedj.orgscielo.org.mx Piperine, for example, demonstrates potent antioxidant activity by quenching free radicals and protecting against oxidative damage. researchgate.netscielo.org.mx A review of piperidine-containing compounds highlights that the planar nature of the heterocyclic ring allows for substitutions that can enhance antioxidant effects. nwmedj.org For instance, piperamide (B1618075) derivatives with a hydroxyl group on the piperidine ring showed high antioxidant capacity. nwmedj.org In contrast, a study on piperazine-1-carboxamidine analogues found that certain derivatives could induce the accumulation of endogenous reactive oxygen species (ROS) in fungi, leading to fungicidal activity, which represents a pro-oxidant mechanism targeted for a specific therapeutic effect.

    Enzyme Inhibition: Beyond their antioxidant properties, piperidine derivatives have been developed as inhibitors of various enzymes.

    Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. A series of quinoline (B57606) thiosemicarbazones featuring a piperidine moiety were synthesized and found to be potent dual inhibitors of both AChE and BChE. nih.gov The most active compound showed IC50 values of 9.68 μM for AChE and 11.59 μM for BChE. nih.gov

    Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are targets for various therapeutic areas. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and tested as human carbonic anhydrase inhibitors. These compounds showed inhibitory activity in the low nanomolar range against several isoforms, including the tumor-associated hCA IX and XII.

    Table 3: Enzyme Inhibition by Selected Piperidine Analogues

    Analogue Type Target Enzyme Inhibition (IC50 / K_i) Source(s)
    Quinoline thiosemicarbazones with piperidine Acetylcholinesterase (AChE) 9.68 µM (IC50) nih.gov
    Quinoline thiosemicarbazones with piperidine Butyrylcholinesterase (BChE) 11.59 µM (IC50) nih.gov

    Mechanism of Action Studies at the Molecular and Cellular Level

    Target Identification and Validation for Piperidine-1-carboxamidine Derivatives

    The initial step in elucidating the mechanism of action for any compound is the identification and validation of its biological target. For piperidine-1-carboxamidine derivatives, research has identified several key protein targets, primarily within the kinase and receptor families.

    One significant area of investigation involves their role as potential tumor inhibitors. Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, has been identified as a critical therapeutic target due to its strong association with tumor cell proliferation and growth. arabjchem.org Systematic studies have explored the relationship between the chemical structures of piperidine (B6355638) carboxamide derivatives and their ability to inhibit tumor cell activity, validating ALK as a viable target. arabjchem.org Similarly, other kinases such as Protein Kinase B (PKB, also known as Akt), a crucial component in cell growth and survival signaling, have been identified as targets for novel 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.gov Further research has shown that piperine-carboximidamide hybrids can be designed to target multiple kinases, including EGFR, BRAF, and CDK2, to exert antiproliferative effects. nih.gov

    Beyond kinases, the endocannabinoid system's key hydrolytic enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), are also targets for piperidine carboxamides. nih.gov These enzymes represent potential therapeutic targets for a variety of conditions, and derivatives have been developed as potent and selective inhibitors for them. nih.gov

    Additionally, piperidine-based compounds have shown significant affinity for the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein. nih.gov The basic amino moiety of the piperidine structure appears to be a key driver for this affinity and selectivity. nih.gov In the context of viral diseases, (alkylamino)piperidine-containing compounds have been identified as potent inhibitors of HIV-1 reverse transcriptase (RT), including strains resistant to other non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

    The table below summarizes the identified biological targets for various piperidine-1-carboxamidine derivatives.

    Derivative ClassBiological TargetTherapeutic Area
    Piperidine CarboxamidesAnaplastic Lymphoma Kinase (ALK)Oncology
    Piperine-Carboximidamide HybridsEGFR, BRAF, CDK2Oncology
    4-Amino-piperidine-4-carboxamidesProtein Kinase B (PKB/Akt)Oncology
    Piperidine Carboxamides/CarbamatesFAAH, MAGLVarious (Endocannabinoid System)
    Piperidine-based CompoundsSigma-1 Receptor (S1R)Neurology
    (Alkylamino)piperidine BHAPsHIV-1 Reverse TranscriptaseAntiviral

    Receptor Binding Kinetics and Thermodynamics

    Following target identification, quantitative analysis of the binding interaction is performed. This involves studying the kinetics (rates of association and dissociation) and thermodynamics (energy changes upon binding) of the compound with its receptor.

    For piperidine derivatives targeting the Sigma-1 Receptor (S1R), binding affinities have been determined through competitive binding experiments. These studies revealed that several compounds exhibit nanomolar affinity, with Ki values ranging from 3.2 to 434 nM. nih.gov The binding results suggest that the basic nature of the piperidine's amino group is a primary determinant of the affinity for the S1R. nih.gov Molecular docking studies further illuminate these interactions, showing that the compounds can form specific contacts, such as π–cation interactions with aromatic residues like Phe107 and π–π stacking with Tyr103, within the receptor's binding cavity. nih.gov

    In the case of Protein Kinase B (PKB) inhibitors, X-ray crystallography has provided detailed insights into the binding mode. The crystal structure of a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivative bound to PKBβ shows the inhibitor's basic amino group forming a favorable close contact (approximately 3.5 Å) with the sulfur atom of a methionine residue (Met282). nih.gov The tert-butyl substituent of the inhibitor occupies a lipophilic pocket formed by the P-loop of the kinase. nih.gov

    The table below presents binding affinity data for selected piperidine derivatives against their respective targets.

    Compound ClassTargetBinding Affinity (Ki / IC50)
    Piperidine-based S1R LigandsSigma-1 Receptor (S1R)Ki: 3.2 - 434 nM nih.gov
    Piperine-Carboximidamide Hybrid (VIk)BRAFV600EIC50: 40 nM nih.gov
    Piperine-Carboximidamide Hybrid (VIk)CDK2IC50: 12 nM nih.gov
    Piperine-Carboximidamide Hybrids (VIc, VIf, VIg, VIi, VIk)EGFRIC50: 96 - 127 nM nih.gov
    Quinoline (B57606) Thiosemicarbazone-Piperidine HybridAcetylcholinesterase (AChE)IC50: 9.68 µM nih.gov
    Quinoline Thiosemicarbazone-Piperidine HybridButyrylcholinesterase (BChE)IC50: 11.59 µM nih.gov

    Enzyme Kinetics and Inhibition Mechanisms (e.g., Allosteric vs. Competitive Inhibition)

    Understanding whether a compound inhibits an enzyme by competing with the natural substrate (competitive inhibition) or by binding to a different site to alter the enzyme's conformation (allosteric inhibition) is fundamental to its pharmacological characterization.

    Piperidine derivatives have been shown to exhibit both competitive and allosteric mechanisms of inhibition. For instance, the optimization of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to the development of ATP-competitive inhibitors of Protein Kinase B (PKB). nih.gov This means they bind to the same site as ATP, the enzyme's natural substrate, thereby preventing the kinase from carrying out its phosphorylation function. nih.gov Competitive inhibitors, like statins for HMG-CoA reductase or ACE inhibitors, function by directly blocking the active site. youtube.com

    In contrast, some piperidine derivatives act as allosteric modulators. Allosteric modulators bind to a site on the protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.gov This mechanism can offer advantages such as higher selectivity, as allosteric sites are often less conserved across related proteins than active sites. nih.gov For example, studies on quinolizidinone carboxylic acids with a piperidine moiety identified them as positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov Similarly, functional assays for the Sigma-1 Receptor (S1R) utilize allosteric modulators like phenytoin (B1677684) to differentiate between agonists and antagonists. Phenytoin potentiates the binding of S1R agonists but has little to no effect on antagonists, allowing for the functional characterization of new ligands like certain piperidine derivatives. nih.gov

    The type of inhibition can be determined through kinetic studies, often visualized using Lineweaver-Burk plots, which show how inhibitors affect kinetic parameters like Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity). youtube.com

    Cellular Pathway Perturbation Analysis (e.g., Signaling Cascades, Gene Expression Modulation)

    The interaction of a compound with its molecular target ultimately leads to changes in cellular behavior through the perturbation of signaling pathways and gene expression.

    Inhibition of Protein Kinase B (PKB/Akt) by piperidine-4-carboxamide derivatives directly impacts the PI3K/Akt signaling pathway, which is central to regulating cell proliferation, survival, and growth. nih.gov Activated PKB normally phosphorylates a range of downstream substrates, including GSK3β, FKHRL1, and mTOR, which collectively promote cell cycle progression and inhibit apoptosis. nih.gov By inhibiting PKB, these derivatives can block these survival signals, leading to an anti-tumor effect. This has been demonstrated by the ability of representative compounds to modulate biomarkers of the PKB signaling pathway in vivo and inhibit the growth of human tumor xenografts. nih.gov

    For piperazine-1-carboxamidine derivatives with antifungal properties, the mechanism involves the perturbation of cellular homeostasis, specifically through the accumulation of endogenous reactive oxygen species (ROS) in Candida albicans. nih.gov This increase in ROS leads to oxidative stress and subsequent cell death, demonstrating a direct link between the compound and the disruption of a critical cellular balance. nih.gov

    The targeting of Anaplastic Lymphoma Kinase (ALK) by piperidine carboxamide derivatives perturbs the signaling cascades that drive the proliferation of certain cancer cells. arabjchem.org Although the precise downstream mechanisms for these specific derivatives are still under investigation, the inhibition of ALK is known to disrupt pathways like the RAS/MEK/ERK and JAK/STAT pathways, which are crucial for cancer cell growth and survival.

    Cellular Uptake and Intracellular Localization Studies

    The efficacy of a compound is dependent on its ability to reach its target within the cell. Cellular uptake and intracellular localization studies are therefore essential to understand a compound's journey from the extracellular environment to its site of action.

    For piperazine-1-carboxamidine derivatives designed as antifungal agents, studies have demonstrated their ability to accumulate within Candida albicans cells, which is directly linked to their fungicidal activity through ROS production. nih.gov

    In the development of orally active inhibitors of Protein Kinase B (PKB), researchers found that early-generation compounds containing 4-amino-4-benzylpiperidines suffered from rapid metabolism in vivo, which limited their bioavailability. nih.gov This highlights the importance of cellular uptake and metabolic stability. By modifying the linker group between the piperidine ring and its lipophilic substituent to create piperidine-4-carboxamides, researchers were able to develop potent inhibitors with improved oral bioavailability, indicating more effective cellular uptake and resistance to metabolic breakdown. nih.gov

    Molecular docking studies, while computational, can also provide clues about localization. For piperidine derivatives targeting the Sigma-1 Receptor (S1R), which is located at the mitochondria-associated endoplasmic reticulum membrane, the binding models suggest a direct interaction at this specific subcellular location. nih.gov The ability of these compounds to engage with an intracellular target like S1R inherently points to their capacity to cross the cell membrane and localize to specific organelles or sub-cellular compartments.

    Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

    Systematic Modification of the Piperidine-1-carboxamidine Scaffold for Enhanced Biological Activity and Selectivity

    Systematic modification of the core piperidine-1-carboxamidine structure has been a key strategy for optimizing the pharmacological profiles of drug candidates. These modifications involve altering substituents, their positions, and the core heterocyclic ring itself to fine-tune interactions with biological targets.

    The introduction of various substituents onto the piperidine-1-carboxamidine scaffold has a profound impact on the efficacy, potency, and receptor binding affinity of the resulting compounds. Research has shown that both the nature and the size of these substituents are critical determinants of biological activity.

    For instance, in the development of anaplastic lymphoma kinase (ALK) inhibitors, structure-activity relationship studies focused on the parallel optimization of both sides of the piperidine (B6355638) carboxamide molecule, leading to compounds with improved potency. researchgate.netacs.org Similarly, in a series of piperazine-1-carboxamidine analogues studied for antifungal activity, it was found that large atoms or bulky side chains substituted on an associated phenyl group at the R(3) and R(5) positions resulted in a high capacity for inducing reactive oxygen species (ROS) in Candida albicans and, consequently, high fungicidal activity. nih.gov

    In the context of soluble epoxide hydrolase (sEH) inhibitors, previous studies on urea-based inhibitors containing a piperidine moiety indicated a positive correlation between hydrophobic cycloalkyl groups on one side of the molecule and inhibitory potency. nih.gov Further research on non-urea amide inhibitors confirmed that bulky, nonpolar cycloalkyl rings are well-tolerated by the target enzyme in this region. nih.gov For monoamine oxidase (MAO) inhibitors, substituting the piperidine ring with small amino functional groups can yield compounds with higher activity for MAO-B inhibition. nih.gov Specifically, a para-hydroxy substitution on a piperidine ring demonstrated maximal inhibitory activity against both MAO-A and MAO-B. nih.gov

    Conversely, certain substitutions can be detrimental to activity. In the development of senescence-inducing agents based on the N-arylpiperidine-3-carboxamide scaffold, replacing a methylene linker with carbonyl or sulfonyl groups was not effective. nih.gov

    Table 1: Impact of Substituents on Biological Activity of Piperidine-1-carboxamidine Derivatives
    Target/ActivityScaffold TypeFavorable SubstituentsObserved EffectReference
    Antifungal (Candida albicans)Piperazine-1-carboxamidineLarge atoms or side chains on phenyl group (R3/R5 positions)High ROS accumulation and fungicidal activity nih.gov
    Soluble Epoxide Hydrolase (sEH) InhibitionPiperidine AmideBulky, nonpolar cycloalkyl ringsEnhanced inhibitory potency nih.gov
    Monoamine Oxidase (MAO) InhibitionPiperidine DerivativePara-hydroxy group on piperidine ringMaximum inhibitory activity for MAO-A and MAO-B nih.gov
    Antitubercular ActivityPiperidinothiosemicarbazonePiperidine group (vs. pyrrolidine or morpholine)Highest potency, linked to higher basicity and lipophilicity mdpi.com

    The specific position of substituents on the piperidine ring is a critical factor that significantly influences the pharmacological profile of the derivatives. Even minor changes in substituent placement can lead to dramatic differences in activity and selectivity.

    Studies on GLP-1R agonists containing a substituted piperidine ring demonstrated the importance of substituent position. thieme-connect.com When a substituent was placed at the 4-position of the piperidine ring, the compound exhibited poor GLP-1 potentiation. thieme-connect.com However, moving the substituent to the 3-position of the ring resulted in a significant increase in GLP-1 potentiation. thieme-connect.comresearchgate.net

    Similarly, in the development of HDM2-p53 protein-protein interaction (PPI) inhibitors, a structure-based design led to a potent compound featuring an allyl group at the 2-position of its piperidine ring. thieme-connect.com This strategic placement was crucial for achieving high potency. thieme-connect.com Research on senescence-inducing agents also highlighted positional effects; a derivative with a piperidine-4-carboxamide functionality was found to be inactive, whereas the regioisomeric piperidine-3-carboxamide was active. nih.gov

    The structural integrity of the piperidine ring, including its degree of saturation and the presence of alternative heteroatoms, plays a pivotal role in determining the stability, reactivity, and biological activity of the compounds.

    The saturated nature of the piperidine ring has a significant influence on the steric and electronic properties of the molecule. researchgate.net For example, in piperine (B192125), the piperidine ring contributes to the chemical stability of the molecule through these properties. researchgate.net Modifications that alter this saturation, such as the introduction of double bonds, would fundamentally change the conformation and reactivity of the scaffold.

    Replacing the nitrogen atom in the piperidine ring with another heteroatom, or altering the ring structure, can also drastically affect activity. In a study of antitubercular agents, compounds containing a piperidine group showed the strongest activity compared to those with pyrrolidine or morpholine, a difference attributed to the higher basicity and lipophilicity of the piperidine substituent. mdpi.com For 2,6-disubstituted derivatives, replacing a pyridine (B92270) ring with a pyrazine ring had a negative effect on antimycobacterial activity. mdpi.com Furthermore, when exploring senescence-inducing agents, replacing the six-membered piperidine ring with smaller rings like five-membered pyrrolidine or four-membered azetidine led to a gradual decrease in activity. nih.gov

    Pharmacophore Modeling and Ligand-Based Drug Design Strategies

    Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. mdpi.com This ligand-based approach is particularly valuable when the 3D structure of the target protein is unknown. mdpi.com

    For piperidine-based compounds, pharmacophore models have been successfully developed to guide the design of new ligands. A model for sigma 1 receptor (S1R) ligands suggests that two hydrophobic pockets linked by a central basic core, typically a positive ionizable group, are key for potent and selective binding. nih.gov In this model, the piperidine nitrogen atom often serves as the positive ionizable functionality, while other parts of the molecule occupy the primary and secondary hydrophobic sites. nih.gov

    Similarly, a pharmacophore model for TRPV1 antagonists identified three crucial features: a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature. wikipedia.org The model proposes that these antagonists fit within the volume of the TRPV1 pore, with the hydrogen-bond acceptor on the ligand interacting with a tyrosine residue (Tyr 667) on the receptor. wikipedia.org Such models provide a rational basis for designing new molecules with improved affinity and selectivity by ensuring they possess the correct spatial arrangement of essential chemical features.

    Quantitative Structure-Activity Relationship (QSAR) Studies

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models translate structural features into numerical descriptors, which are then correlated with activity.

    Several QSAR studies have been conducted on piperidine carboxamide derivatives. For a series of ALK inhibitors, both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) approaches were used to develop QSAR models. researchgate.net The results indicated the importance of steric, electrostatic, and hydrophobic properties for potent ALK inhibition. researchgate.net One study developed robust QSAR models for furan-pyrazole piperidine derivatives with Akt1 inhibitory activity using 3D and 2D autocorrelation descriptors. nih.gov The predictive ability of these models was confirmed through extensive internal and external validation. nih.gov

    In another study on quinolinone-based thiosemicarbazones with antituberculosis activity, a QSAR model was developed that suggested the van der Waals volume, electron density, and electronegativity were pivotal for activity. nih.gov The resulting model showed excellent correspondence between experimental and predicted biological activity values. nih.gov These QSAR models are invaluable tools for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts.

    Table 2: Summary of QSAR Models for Piperidine Derivatives
    Compound SeriesTarget/ActivityQSAR MethodKey Statistical ParametersReference
    Piperidine Carboxamide DerivativesALK InhibitionCoMFAr²_cross (q²) = 0.715, r²_pred = 0.744 researchgate.net
    Piperidine Carboxamide DerivativesALK InhibitionCoMSIAr²_cross (q²) = 0.620, r²_pred = 0.570 researchgate.net
    Furan-pyrazole Piperidine DerivativesAkt1 InhibitionGA-MLRr² = 0.742-0.832, Q²_LOO = 0.684-0.796 nih.gov
    Quinolinone-based ThiosemicarbazonesAntituberculosisMLRR² = 0.83, F = 47.96, s = 0.31 nih.gov

    Fragment-Based Drug Discovery Approaches Utilizing Piperidine-1-carboxamidine Scaffolds

    Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. frontiersin.orgdrughunter.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. drughunter.comfrontiersin.org These initial fragment hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org

    The piperidine scaffold is well-suited for FBDD due to its 3D structure and its prevalence in known drugs. nih.gov Fragment libraries are often populated with flat, 2D molecules, but there is growing interest in exploring 3D fragment chemical space, where piperidine-based fragments are valuable. nih.gov The synthesis of various regio- and diastereoisomers of substituted piperidines provides a collection of 3D building blocks with suitable properties for fragment screening programs. nih.gov

    Once a piperidine-based fragment is identified as a binder, it can be elaborated using several strategies, including fragment growing, linking, or merging, often guided by structural data from X-ray crystallography or NMR. frontiersin.orgfrontiersin.org This approach allows for a more efficient exploration of chemical space and can lead to lead compounds with superior properties compared to those identified through traditional high-throughput screening. drughunter.com

    Computational Chemistry and in Silico Approaches in Research on Piperidine 1 Carboxamidine Hemisulfate

    Molecular Docking Studies with Biological Targets

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site. For compounds related to piperidine-1-carboxamidine, docking studies are crucial for identifying potential biological targets and understanding their mechanism of action.

    While specific docking studies on piperidine-1-carboxamidine hemisulfate are not extensively documented in publicly available literature, research on analogous piperidine (B6355638) and carboxamide structures provides significant insights into their potential interactions. For instance, in silico analysis of piperidine carboxamide derivatives has been performed to identify potential antagonists of the C-C chemokine receptor type 5 (CCR5), a key coreceptor for HIV entry. nih.gov Similarly, various piperidine derivatives have been docked against targets like the anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), revealing key structural requirements for binding. nih.govarxiv.org

    Molecular docking helps in visualizing the specific interactions that stabilize a ligand within a protein's active site. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

    Studies on piperidine-based inhibitors targeting various enzymes have detailed these critical interactions. For example, docking studies of piperidine derivatives with the soluble epoxide hydrolase (sEH) enzyme revealed that these analogs are positioned near key amino acids involved in the hydrolysis of epoxyeicosatrienoic acids (EETs). nih.gov In another study, the binding mode of potent piperidine-based sigma-1 (σ1) receptor agonists was analyzed, identifying crucial π-cation and π-π stacking interactions with aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr) within the binding cavity. wikipedia.org For N-benzyl-piperidine derivatives designed as cholinesterase inhibitors, docking showed interactions with key residues in both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). advancechemjournal.com

    A summary of key interactions for related piperidine derivatives is presented below:

    Compound ClassTarget ProteinKey Interacting ResiduesInteraction Type
    Piperidine CarboxamidesAnaplastic Lymphoma Kinase (ALK)Residues in hydrophobic back pocketHydrophobic interactions
    Piperidine/Piperazine (B1678402) DerivativesSigma-1 Receptor (S1R)Phe107, Tyr103, Trp89, Leu95π-cation, π-π, hydrophobic
    N-benzyl-piperidine DerivativesAcetylcholinesterase (AChE)Key active site residuesMultiple (H-bond, hydrophobic)
    Piperidine-derived AmidesSoluble Epoxide Hydrolase (sEH)Catalytic pocket amino acidsProximity for hydrolysis

    A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a scoring function (e.g., in kcal/mol). Lower (more negative) scores generally indicate stronger binding. This allows for the ranking of potential drug candidates before their synthesis and biological testing.

    For example, in a study designing novel piperidine derivatives as HDM2 inhibitors, two top-scoring molecules from a virtual library exhibited binding energies of -6.639 and -6.305 kcal/mol. nih.gov Similarly, when new N-benzyl-piperidine derivatives were designed as cholinesterase inhibitors, the most promising derivative (4a) showed estimated binding free energies of -36.69 kcal/mol with AChE and -32.23 kcal/mol with BuChE. advancechemjournal.com These predictions often correlate well with experimental data, such as the half-maximal inhibitory concentration (IC50), validating the in silico model. advancechemjournal.com

    Predicting the binding affinity for a large set of structurally diverse compounds remains a challenge, but empirical models can be developed. For instance, a model based on the linear interaction energy (LIE) method was used to predict the binding free energy of various ligands to cytochrome P450 1A2, achieving a low root mean square error for the test set. synthiaonline.com

    Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability

    Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. Unlike the static picture provided by docking, MD simulations can reveal the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules.

    In research on piperidine/piperazine-based compounds targeting the sigma-1 receptor, MD simulations were employed to confirm the stability of the docked poses. wikipedia.org These simulations showed that the most potent compounds maintained stable interactions, such as a π-cation contact with Phe107, throughout the simulation time. wikipedia.org This stability analysis is crucial for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment. nih.govwikipedia.org Similarly, MD simulations were used to analyze the binding poses of piperidine-derived HDM2 inhibitors, providing insights into the mechanism of interaction. nih.gov

    Virtual Screening and De Novo Design of Piperidine-1-carboxamidine Analogues

    Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This can be done using the structures of known active molecules (ligand-based) or the structure of the target protein (structure-based).

    For example, a virtual screening of a compound library led to the discovery of chromene-3-carboxamide derivatives as potent inhibitors of the tumor marker AKR1B10. sigmaaldrich.com This highlights how screening can identify novel scaffolds. De novo design, on the other hand, involves the computational creation of novel molecular structures from scratch, often by assembling fragments within the target's binding site. nih.govcas.org Fragment-based approaches have been successfully used to design novel piperidine derivatives as HSP70 inhibitors. nih.gov

    The process often involves:

    Library Preparation : Assembling a large database of virtual compounds.

    Screening : Using high-throughput docking or pharmacophore models to filter the library. chemrxiv.org

    Hit Identification : Selecting the most promising candidates based on docking scores and interaction patterns.

    De Novo Growth : Growing new molecules or linking fragments within the active site to create novel analogues with improved properties. nih.gov

    In Silico Evaluation of Pharmacokinetic Properties (ADMET) and Drug-Likeness in a Research Context

    For a compound to be a successful drug, it must possess not only good efficacy but also favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become a standard part of the early drug discovery process, helping to identify and eliminate compounds with poor profiles before committing resources to their synthesis.

    Numerous studies on piperidine derivatives utilize in silico tools like SwissADME and pkCSM to predict these properties. Key predicted parameters include:

    Lipinski's Rule of Five : A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

    Gastrointestinal (GI) Absorption : Prediction of how well a compound will be absorbed from the gut.

    Blood-Brain Barrier (BBB) Permeability : Essential for drugs targeting the central nervous system.

    Cytochrome P450 (CYP) Inhibition : Predicting interactions with key metabolic enzymes, which can lead to drug-drug interactions.

    Toxicity : Early prediction of potential toxicities, such as mutagenicity (Ames test) or carcinogenicity.

    A study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, for instance, used SwissADME to calculate its ADME properties and Osiris DataWarrior to predict its physiochemical properties. Similarly, in silico ADMET profiling of piperidine-based oxidosqualene cyclase inhibitors showed that most compounds had favorable physicochemical properties and high gastrointestinal absorption.

    Table of Predicted ADMET Properties for Representative Piperidine Analogues

    Compound Type Key ADMET Prediction Software/Server Used Reference
    Piperidine-based Oxidosqualene Cyclase Inhibitors Favorable physicochemical properties, high GI absorption SwissADME, pkCSM, admetSAR
    4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine ADME and toxicity prediction SwissADME, Osiris DataWarrior
    N-benzyl-piperidine derivatives Orally bioavailable, BBB permeable, low toxicity Not specified advancechemjournal.com

    Computational Chemical Synthesis Analysis and Retrosynthesis for Novel Derivatives

    Computational tools are increasingly being used to plan the synthesis of complex molecules. Retrosynthesis software assists chemists by working backward from a target molecule to identify potential starting materials and reaction pathways. This approach can accelerate the discovery of novel and efficient synthetic routes.

    For heterocyclic compounds like piperidines, which are key motifs in drug design, retrosynthesis prediction models can be particularly valuable. However, the performance of these models can be limited by the availability of data on specific reaction classes, such as heterocycle formations. To address this, transfer learning and data augmentation with in-silico generated reactions are being explored to improve the accuracy of retrosynthesis predictions for these important scaffolds. sigmaaldrich.com

    Several software platforms, such as SYNTHIA™ and those developed by CAS, offer tools for computer-aided retrosynthesis. These programs use databases of known chemical reactions and commercially available starting materials to propose synthetic plans that are scored based on factors like cost, yield, and reaction feasibility. cas.org While a specific computational retrosynthesis for this compound is not detailed, these general tools can be applied to design synthetic routes for its novel derivatives by identifying key disconnections and precursor molecules.

    Analytical Methodologies for Research and Characterization of Piperidine 1 Carboxamidine Hemisulfate

    Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research

    Chromatography is a cornerstone for the analysis of pharmaceutical compounds like piperidine-1-carboxamidine hemisulfate. It allows for the separation of the main compound from impurities and related substances, which is critical for purity assessment and quantitative analysis.

    High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

    High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of non-volatile and thermally sensitive compounds. For piperidine-containing structures, reversed-phase HPLC (RP-HPLC) is a common and effective approach.

    While specific methods for this compound are not extensively detailed in public literature, methods developed for closely related piperidine (B6355638) derivatives provide a strong blueprint. For instance, a sensitive and accurate RP-HPLC method has been established for the determination of piperidine in bulk drug forms. nih.gov This method often involves pre-column derivatization to enhance the chromophoric properties of the analyte, allowing for sensitive UV detection. nih.gov A typical method for a related compound utilizes a C18 column with a mobile phase consisting of an acetonitrile (B52724) and acidified water mixture, demonstrating excellent linearity and recovery. nih.gov UPLC methods, by using smaller particle size columns, offer faster analysis times and improved resolution, which is particularly useful for separating closely related impurities that may be present in stability studies of piperidine-based drugs.

    A patent for the analysis of 3-aminopiperidine highlights the use of a CrownpakTM CR+ chiral column, which is specifically designed to separate stereoisomers, with a mobile phase of perchloric acid and methanol (B129727). google.com This indicates that for chiral derivatives of piperidine, specialized columns and mobile phases are employed to achieve separation. google.com

    Table 1: Example HPLC Conditions for Analysis of Piperidine-Related Compounds

    Parameter Method for Piperidine Analysis nih.gov Method for 3-Aminopiperidine Isomer Separation google.com
    Column Inertsil C18 (250 x 4.6 mm) CrownpakTM CR+ (150 x 4.6 mm)
    Mobile Phase Acetonitrile / 0.1% Phosphoric Acid in Water (68:32 v/v) Methanol / Perchloric Acid (pH 1) (5:95 v/v)
    Flow Rate 1.0 mL/min 0.6 mL/min
    Detection UV Differential Refractive Index
    Column Temp. 30°C 0°C

    | Derivatization | Pre-column with 4-toluenesulfonyl chloride | None |

    Gas Chromatography (GC) Applications and Studies on Compound Stability

    Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While this compound itself is a salt and not directly suitable for GC without derivatization, GC is highly valuable for detecting and quantifying volatile impurities or degradation products, such as piperidine itself.

    GC methods, particularly when coupled with a mass spectrometer (GC-MS), are instrumental in stability studies. For example, a stability-indicating GC method was developed to quantify 3-aminopiperidine in linagliptin. This method demonstrated high sensitivity and specificity without the need for complex derivatization. researchgate.net The study confirmed the method's ability to separate the analyte from degradation products formed under stress conditions like heat, acid, base, and oxidation. researchgate.net

    In another application, a capillary GC-MS method was successfully used to assess the stability of meperidine, a compound featuring a piperidine core, in an implantable infusion pump over 90 days at 37°C. nih.gov The study employed a deuterated internal standard for precise quantification and found no demonstrable drug degradation, showcasing the utility of GC-MS for long-term stability testing. nih.gov

    Table 2: Performance Characteristics of a Validated GC Method for a Piperidine Derivative researchgate.net

    Validation Parameter Result
    Linearity Range 0.0014 mg/mL - 0.045 mg/mL
    Correlation Coefficient (r²) > 0.9995
    Precision (%RSD) 2.8% at LOQ
    Recovery 99.9% - 104.4%

    | Stability Indicating | Confirmed via forced degradation studies |

    Advanced Spectroscopic Techniques for Detailed Structural Assignment

    Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

    X-ray crystallography on a related salt, piperidine-1-carboxamidinium ethyl carbonate, provides precise data on bond lengths and angles within the piperidinium (B107235) cation. nih.gov The analysis reveals that the three C-N bonds in the central carboxamidinium unit have partial double-bond character, with lengths of approximately 1.326 Å, 1.336 Å, and 1.350 Å. nih.gov This leads to a nearly ideal trigonal-planar geometry around the central carbon atom, with the positive charge delocalized across the CN3 plane. nih.gov The piperidine ring itself adopts a stable chair conformation. nih.gov This structural information is directly comparable to the cation in this compound.

    ¹H NMR spectroscopy for the related piperidine-1-carboxamidinium cation shows characteristic signals for the protons on the piperidine ring and, in the case of the ethyl carbonate salt, the ethyl group. nih.gov Protons of the -NH2 groups may not be observed in D2O due to hydrogen/deuterium exchange. nih.gov The PubChem database provides computed NMR shift information for the parent compound, piperidine-1-carboximidamide (B1295648).

    Table 3: Selected Structural Data for the Piperidine-1-Carboxamidinium Cation nih.gov

    Structural Parameter Bond/Angle Value
    Bond Length C1-N1 1.3262 (18) Å
    C1-N2 1.3359 (18) Å
    C1-N3 1.3498 (18) Å
    Bond Angle N1-C1-N2 117.59 (13)°
    N1-C1-N3 121.04 (12)°
    N2-C1-N3 121.36 (12)°

    | Conformation | Piperidine Ring | Chair |

    Capillary Electrophoresis and Electrochemical Methods for Analytical Studies

    Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and minimal sample consumption. CE separates ions based on their electrophoretic mobility in an electric field. This technique is well-suited for the analysis of charged species like the piperidine-1-carboxamidinium cation. Methods such as Micellar Electrokinetic Chromatography (MEKC), a mode of CE, have been used for separating related aromatic amine isomers, demonstrating the potential of CE for purity analysis and impurity profiling of piperidine-based compounds. google.com

    Electrochemical methods can be employed to study the redox properties of piperidine-containing molecules. A notable study demonstrated an electrochemical method for the α-cyanation of secondary piperidines. nih.gov This process uses a catalytic mediator (ABNO, 9-azabicyclononane N-oxyl) which is electrochemically oxidized to generate a species that facilitates the dehydrogenation of the piperidine ring, followed by the addition of a cyanide group. nih.gov Such methods are valuable not only for synthetic diversification but also for understanding the electrochemical behavior and potential metabolic pathways of the piperidine moiety. The low electrode potentials used in these mediated reactions allow for high functional group tolerance, making it a powerful tool in medicinal chemistry research. nih.gov

    Method Development and Validation for Analysis in Complex Matrices

    Developing and validating analytical methods is a critical process governed by international guidelines to ensure that the method is suitable for its intended purpose. For this compound, this involves demonstrating specificity, linearity, accuracy, precision, and robustness, especially when analyzing the compound in complex matrices like biological fluids or pharmaceutical formulations.

    Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated through forced degradation studies and analysis of spiked placebo samples. researchgate.net

    Linearity: A linear relationship between the concentration of the analyte and the analytical signal must be established across a defined range. For an HPLC method analyzing piperidine, linearity was established with a correlation coefficient (R²) of 0.9996. nih.gov

    Accuracy: Accuracy is determined by measuring the recovery of the analyte in a spiked matrix. An average recovery of 101.82% was reported for an HPLC method, indicating high accuracy. nih.gov

    Precision: This parameter assesses the closeness of agreement between a series of measurements. It is evaluated at different levels (repeatability, intermediate precision) with acceptance criteria for the relative standard deviation (RSD). A GC method for a piperidine derivative reported RSD values of 2.8% at the limit of quantification (LOQ). researchgate.net

    Limits of Detection (LOD) and Quantitation (LOQ): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For a derivatized piperidine compound analyzed by HPLC, the LOQ was found to be 0.44 µg/mL. nih.gov

    Robustness: The method's reliability is tested by deliberately introducing small variations in method parameters (e.g., mobile phase composition, pH, temperature) and observing the effect on the results.

    The validation data from methods developed for related piperidine compounds provide a solid foundation and expected performance benchmarks for new methods targeting this compound. nih.govresearchgate.net

    Table of Compounds

    Compound Name
    This compound
    Piperidine-1-carboximidamide
    Piperidine-3-amine
    Linagliptin
    Meperidine
    4-toluenesulfonyl chloride
    3-aminopiperidine
    Piperidine-1-carboxamidinium ethyl carbonate

    Drug Discovery and Development Implications of Piperidine 1 Carboxamidine Hemisulfate Research

    Role of Piperidine-1-carboxamidine as a Privileged Scaffold in Drug Design and Chemical Biology

    The concept of a "privileged scaffold" is central to modern drug discovery. It refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for developing novel therapeutic agents. nih.gov The piperidine-1-carboxamidine structure contains two key components that contribute to its status as a privileged scaffold: the piperidine (B6355638) ring and the carboxamidine group, which is a derivative of the highly basic guanidine (B92328) moiety.

    The piperidine ring , a six-membered nitrogen-containing heterocycle, is one of the most common scaffolds found in pharmaceuticals. nih.govarizona.edu Its prevalence is due to several advantageous properties. The introduction of a piperidine scaffold can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. thieme-connect.comresearchgate.net This saturated heterocyclic ring allows for the addition of various substituent groups at different positions, which can significantly enhance its biological activities. nwmedj.org Piperidine derivatives are found in over twenty classes of pharmaceuticals, highlighting their versatility in targeting a wide range of conditions, from neurodegenerative diseases like Alzheimer's to infectious diseases. nih.govnih.gov

    The guanidine group , of which carboxamidine is a functional mimic, is another critical component. Its unique basicity and ability to form multiple hydrogen bonds allow for strong interactions with biological targets such as enzymes and receptors. mdpi.com This makes guanidine-containing compounds, and by extension, piperidine-1-carboxamidine derivatives, valuable in the design of inhibitors for various enzymes like nitric oxide synthase (NOS), and agents targeting the central nervous system, inflammation, and cancer. tandfonline.comnih.gov The guanidine moiety is considered a privileged structure in its own right due to its presence in numerous drugs and its ability to engage in crucial binding interactions, such as with phosphate (B84403) and sulfonate groups in biological systems. tandfonline.comresearchgate.net The combination of the versatile piperidine ring and the functionally potent carboxamidine group creates a powerful scaffold for developing a diverse array of biologically active molecules. researchgate.net

    Lead Compound Identification and Optimization Strategies

    The process of drug discovery often begins with a "lead compound," a molecule that shows a desired biological activity but may require modification to enhance its efficacy, selectivity, or pharmacokinetic properties. The piperidine-1-carboxamidine scaffold serves as an excellent starting point for such optimization efforts through structure-activity relationship (SAR) studies. mdpi.com

    SAR studies involve systematically altering the chemical structure of a lead compound and evaluating how these changes affect its biological activity. For instance, in the development of inhibitors for the enzyme N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), researchers started with a high-throughput screening hit and modified it at three different positions. acs.org One key optimization was the conformational restriction of a flexible side chain by replacing it with a more rigid (S)-3-phenylpiperidine group, which resulted in a threefold increase in inhibitory potency. acs.org

    Another example can be seen in the development of anticancer agents. Novel piperine-carboximidamide hybrids were synthesized and evaluated for their ability to inhibit multiple targets like EGFR, BRAFV60E, and CDK2. nih.gov The synthesis involved coupling piperic acid with various aryl carboximidamides. nih.gov This strategy led to the identification of compounds with potent antiproliferative activity, demonstrating how modifying the substituents on the carboxamidine portion of the scaffold can fine-tune the biological effect. nih.gov

    Preclinical Research Considerations (excluding dosage and administration)

    Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation to determine its efficacy, selectivity, and suitability as a drug. This involves a combination of in vitro (cell-based) and in silico (computer-based) studies.

    In vitro assays are crucial for determining a compound's biological activity and its specificity for the intended target. Efficacy is often measured by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which indicate the concentration of a compound required to inhibit a biological process by 50%. Selectivity is the ability of a compound to interact with its intended target without affecting other, often closely related, targets.

    For example, a series of novel piperidine-4-carboxamide derivatives were designed as CCR5 inhibitors for potential anti-HIV therapy. nih.gov Their efficacy was tested in a calcium mobilization assay, where compounds 16g and 16i showed IC₅₀ values of 25.73 nM and 25.53 nM, respectively, which were comparable to the known drug maraviroc. nih.gov These compounds were then tested for their antiviral activity in a HIV-1 single-cycle assay, confirming their potential. nih.gov

    In another study, piperidine carboxamide derivatives were evaluated as calpain inhibitors. nih.gov Two compounds, 11f and 11j , exhibited potent inhibition with Kᵢ values of 30 nM and 9 nM, respectively. nih.gov Importantly, they demonstrated over 100-fold selectivity for µ-calpain over the related enzyme cathepsin B, a critical factor for avoiding off-target effects. nih.gov

    The development of guanidine analogs as potential treatments for stroke involved screening for their ability to reduce ischemia-evoked cytosolic Ca²⁺ overload in cultured neurons. nih.gov The most potent derivative, N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG), had an IC₅₀ of 2.2 µM in this assay, a significant improvement over the parent compound's 74.7 µM. nih.gov These examples highlight the importance of quantitative in vitro assays in identifying potent and selective drug candidates.

    In Vitro Efficacy of Piperidine-1-carboxamidine Derivatives
    CompoundTargetAssayPotency (IC₅₀/Kᵢ)Reference
    Compound 16gCCR5Calcium Mobilization25.73 nM nih.gov
    Compound 16iCCR5Calcium Mobilization25.53 nM nih.gov
    Keto amide 11fµ-CalpainEnzyme Inhibition30 nM (Kᵢ) nih.gov
    Keto amide 11jµ-CalpainEnzyme Inhibition9 nM (Kᵢ) nih.gov
    p-BrDPhGSigma Receptor (Ischemia model)Ca²⁺ Overload Inhibition2.2 µM nih.gov
    Compound H-9Cathepsin KEnzyme Inhibition0.08 µM mdpi.com

    A potent compound is not necessarily a good drug. It must also possess "drug-like" properties, meaning it can be absorbed, distributed to its target, metabolized, and excreted (ADME) in a favorable manner. In silico (computational) models are often used early in the discovery process to predict these properties.

    For instance, in a study of piperine-carboximidamide hybrids, an in silico ADME and pharmacokinetic analysis was conducted. nih.gov Such analyses often evaluate parameters like lipophilicity (LogP), solubility, and permeability, which are key determinants of a drug's oral absorption. While developing inhibitors for Mycobacterium tuberculosis, researchers noted that some potent enzyme inhibitors showed poor activity against the whole bacterial cell. nih.gov They hypothesized that the complex, lipid-rich cell envelope of the bacterium was a significant permeability barrier. nih.gov This highlights the challenge of ensuring that a compound can reach its target in a complex biological system.

    In vitro models are also used to assess pharmacokinetics. For example, the Caco-2 permeability assay uses a layer of human intestinal cells to predict the absorption of orally administered drugs. Although a direct relationship is not always found, these assays provide valuable data. nih.gov The pharmacokinetic properties of a promising CCR5 inhibitor, compound 16g , were evaluated to provide a foundation for further optimization, underscoring the importance of considering ADME properties early in the drug development pipeline. nih.gov The unique physicochemical properties of the guanidine group, such as its basicity, can also influence a compound's ADME profile and its mechanism of entry into cells. nih.gov

    Patent Landscape and Intellectual Property Considerations in Piperidine-1-carboxamidine Derivatives

    The patent landscape provides a window into the commercial and strategic interests surrounding a particular class of compounds. Patents for novel chemical entities are crucial for pharmaceutical companies to protect their investment in research and development. The piperidine-1-carboxamidine scaffold and its close relatives are featured in numerous patents across various therapeutic areas.

    For example, patents have been filed for guanidine compounds that inhibit mitochondrial oxidative phosphorylation (OXPHOS), with applications in cancer treatment. google.com These patents often claim not just the compounds themselves but also their use in treating specific diseases. In the field of pain therapeutics, there is significant patent activity around inhibitors of the voltage-gated sodium channel NaV1.7. google.comgoogle.com Many of these patented compounds incorporate a guanidinium (B1211019) or a bioisosteric group to mimic the binding of natural guanidinium toxins. nih.govresearchgate.net

    Patents may cover:

    Composition of Matter: Claims to the novel chemical structures themselves. For example, patents for "aryl amides useful as inhibitors of voltage-gated sodium channels" or "new guanidine derivatives." google.com

    Method of Use: Claims for the use of these compounds to treat a specific disease, such as cancer, pain, or infectious diseases. google.com

    Pharmaceutical Compositions: Claims for formulations containing the active compound along with pharmaceutically acceptable carriers. google.com

    Synthetic Processes: Claims covering the methods used to prepare the novel compounds.

    The existence of patents for guanidine derivatives as inhibitors of Na+/H+ exchangers, NO synthase, and as antithrombotic agents further illustrates the broad intellectual property interest in this scaffold. tandfonline.comnih.gov Analysis of this landscape is critical for any entity looking to develop drugs in this space, as it defines the freedom to operate and highlights areas of intense competition and innovation. For example, a patent from 1966 describes adamantylbiguanides, showing the long history of interest in guanidine-containing structures. google.com More recent filings continue to explore this chemical space for new therapeutic applications.

    Future Research Directions and Therapeutic Opportunities for Piperidine-1-carboxamidine Hemisulfate Analogues

    The versatility of the piperidine-1-carboxamidine scaffold suggests numerous avenues for future research and therapeutic development. The proven success of this framework in generating compounds with diverse biological activities indicates a high potential for discovering new medicines.

    Oncology: The guanidine moiety is a feature of compounds with remarkable cytotoxic activities. researchgate.net Future research could focus on designing more target-specific anticancer agents to improve efficacy and reduce side effects. The inhibition of mitochondrial oxidative phosphorylation by guanidine derivatives is a promising strategy that could be further explored to combat cancer cell metabolism and overcome resistance to existing therapies. google.com

    Infectious Diseases: Guanidine-based compounds have shown a broad spectrum of activity against bacteria, viruses, fungi, and protozoa. researchgate.net There is an ongoing need for new antimicrobial agents to combat rising antibiotic resistance. mdpi.com Research into guanidine-containing macrolides, for example, has shown that the guanidine group is vital for their antibacterial and antifungal activities. mdpi.com Further exploration of piperidine-carboxamidine derivatives could yield novel agents against challenging pathogens.

    Central Nervous System (CNS) Disorders: The piperidine scaffold is well-established in CNS drug discovery. arizona.edu Guanidine derivatives have also been investigated for their effects on the CNS. tandfonline.com This combination could be leveraged to develop new treatments for neurodegenerative diseases, psychiatric disorders, and chronic pain. The development of highly selective NaV1.7 inhibitors based on guanidinium toxin mimics is a prime example of this potential, offering a path to non-opioid pain relief. nih.gov

    Metabolic and Cardiovascular Diseases: Guanidine-containing drugs like metformin (B114582) are cornerstones in the treatment of diabetes. jocpr.com There is an opportunity to develop new generations of antidiabetic agents based on the piperidine-1-carboxamidine scaffold. Additionally, the role of these compounds as inhibitors of Na+/H+ exchangers and as antithrombotic agents suggests potential applications in treating cardiovascular conditions. tandfonline.comnih.gov

    Future work will likely involve the use of advanced computational methods for in silico design and screening, innovative synthetic chemistry to create diverse compound libraries, and sophisticated biological assays to identify and characterize novel drug candidates with improved therapeutic profiles. nih.gov The rich history and demonstrated potential of the piperidine-1-carboxamidine scaffold ensure that it will remain a valuable platform for drug discovery for years to come.

    Q & A

    Basic Research Questions

    Q. What are the established protocols for synthesizing and characterizing Piperidine-1-carboxamidine hemisulfate in academic research?

    • Methodology: Synthesis typically involves reacting piperidine with carboxamidine precursors under controlled pH and temperature, followed by sulfation. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and elemental analysis for stoichiometric validation. Detailed experimental steps, including reagent ratios, reaction times, and purification methods (e.g., recrystallization), should be documented to ensure reproducibility. Include raw spectral data and chromatograms in supplementary materials .

    Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound?

    • Methodology: Use HPLC with UV detection for quantitative purity analysis. Stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels should employ accelerated degradation tests monitored via mass spectrometry (MS) to identify decomposition products. Thermogravimetric analysis (TGA) can assess thermal stability. Report batch-specific variability in purity and stability metrics to contextualize experimental limitations .

    Q. How does this compound interact with common solvents, and what storage conditions optimize its shelf life?

    • Methodology: Solubility profiles should be tested in polar aprotic solvents (e.g., DMSO, acetonitrile) and aqueous buffers using gravimetric methods. For long-term storage, lyophilize the compound and store it in airtight containers under inert gas (e.g., argon) at -20°C. Include moisture content analysis (via Karl Fischer titration) in stability reports to prevent hydrolysis-related degradation .

    Q. What is the role of this compound in facilitating nucleophilic substitution or cyclization reactions?

    • Methodology: Its guanidine moiety acts as a strong base, deprotonating substrates to enhance nucleophilicity. In cyclization reactions, monitor reaction kinetics using in-situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate formation. Compare yields under varying catalyst loads (e.g., 0.1–1.0 eq) and solvent polarities to optimize conditions .

    Advanced Research Questions

    Q. How can researchers design experiments to elucidate the mechanistic role of this compound in catalytic processes?

    • Methodology: Employ density functional theory (DFT) calculations to model transition states and identify key intermediates. Validate computational predictions with kinetic isotope effect (KIE) studies or trapping experiments using radical scavengers. Cross-reference results with spectroscopic data (e.g., EPR for radical detection) to resolve ambiguities .

    Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

    • Methodology: Conduct meta-analyses of published datasets to identify confounding variables (e.g., solvent impurities, assay protocols). Replicate conflicting studies under standardized conditions, including controls for batch-to-batch variability (e.g., peptide content, residual solvents). Use multivariate regression to isolate factors influencing bioactivity .

    Q. Which statistical approaches are optimal for analyzing dose-response relationships in toxicity studies involving this compound?

    • Methodology: Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput data, implement machine learning algorithms (e.g., random forests) to identify non-linear dose-response patterns. Report confidence intervals and effect sizes to enhance reproducibility .

    Q. How can structural modifications of this compound enhance its selectivity in enzyme inhibition assays?

    • Methodology: Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., alkyl, aryl groups). Use X-ray crystallography or cryo-EM to map binding interactions with target enzymes. Compare inhibition constants (Ki) across analogs and correlate with steric/electronic parameters (e.g., Hammett constants) .

    Key Considerations for Researchers

    • Data Presentation : Avoid duplicating results in text and tables; use supplementary materials for raw datasets .
    • Reproducibility : Document batch-specific analytical certificates (e.g., COA) and purity thresholds in methods sections .
    • Ethical Reporting : Disclose funding sources and conflicts of interest in declarations .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.